molecular formula C16H29N3O4S B2563399 (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034308-94-4

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2563399
CAS No.: 2034308-94-4
M. Wt: 359.49
InChI Key: IJXWHQZFCARYDD-UHFFFAOYSA-N
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Description

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C16H29N3O4S and its molecular weight is 359.49. The purity is usually 95%.
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Properties

IUPAC Name

[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4S/c1-23-15-5-7-17(8-6-15)14-11-18(12-14)16(20)13-3-9-19(10-4-13)24(2,21)22/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXWHQZFCARYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, piperidine moieties, and a methanone functional group. Its molecular formula is C15H22N2O3SC_{15}H_{22}N_2O_3S, and it has a molecular weight of approximately 306.41 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : It has been shown to inhibit enzymes related to inflammatory pathways, potentially modulating immune responses.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects through various models:

  • In Vivo Studies : Animal models of inflammation (e.g., carrageenan-induced paw edema) showed reduced swelling when treated with the compound.
  • Cytokine Production : It significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

Case Studies

  • Study on Autoimmune Disease Models :
    • In a study involving DBA/1 mice, the compound was administered orally at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). Results indicated a dose-dependent reduction in autoantibody titers associated with lupus-like symptoms, suggesting potential therapeutic applications in autoimmune disorders .
  • Cancer Research :
    • Preliminary studies have explored the compound's effects on cancer cell lines. It exhibited cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 15 µM and 20 µM respectively, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, comparisons have been made with structurally similar compounds:

Compound NameBiological ActivityNotable Differences
(3-(4-Methoxypiperidin-1-yl)azetidine)Moderate antimicrobial activityLacks methylsulfonyl group
(4-(methylsulfonyl)piperidine)Stronger anti-inflammatoryNo azetidine structure
(N-(4-methoxypiperidin-1-yl)-2-methylbenzamide)Moderate anti-cancer activityDifferent aromatic substitution

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C-NMR identifies proton environments (e.g., methoxy protons at δ 3.2–3.4 ppm) and carbon connectivity .
  • HPLC : Purity assessment (e.g., >95% peak area) using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~470) .

How can researchers optimize reaction yields given steric hindrance in azetidine-piperidine coupling?

Q. Advanced Research Focus

  • Temperature Control : Lower temperatures (0–5°C) reduce steric clashes during nucleophilic substitution .
  • Microwave-Assisted Synthesis : Accelerates coupling of bulky groups (e.g., azetidine with substituted piperidine) by enhancing reaction kinetics .
  • Alternative Coupling Reagents : Use HATU or EDC/HOBt for amide bond formation to minimize steric interference .

How should discrepancies between NMR and HPLC data be resolved during characterization?

Q. Advanced Research Focus

  • Peak Integration Analysis : Compare NMR integration ratios (e.g., methoxy vs. methylsulfonyl protons) with HPLC peak areas to detect impurities .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational isomers .
  • Spiking Experiments : Add a pure reference standard to HPLC runs to confirm co-elution of impurities .

What computational strategies predict the biological targets of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PI3K or MAPK pathways) .
  • Pharmacophore Mapping : Align the methanone and sulfonyl groups with known enzyme inhibitors (e.g., PARP-1) to predict binding .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., methyl sulfonyl chloride) .
  • Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

How do functional groups influence the compound’s reactivity in oxidation or nucleophilic substitution?

Q. Advanced Research Focus

Functional GroupOxidation SusceptibilityNucleophilic Reactivity
MethylsulfonylHigh (forms sulfonic acid)Low (steric shielding)
MethoxypiperidineModerate (demethylation)Moderate (SN2 at piperidine N)
AzetidineLowHigh (ring strain)

How can contradictory bioassay results (e.g., IC50 variability) be addressed?

Q. Advanced Research Focus

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Metabolite Screening : Test for off-target effects using liver microsomes to rule out metabolic interference .
  • Dose-Response Curves : Perform 8-point IC50 assays to improve statistical reliability .

What in silico models are effective for predicting solubility and logP?

Q. Advanced Research Focus

  • QSPR Models : Use MarvinSketch or ACD/Labs to predict logP (~2.5) and aqueous solubility (<0.1 mg/mL) .
  • COSMO-RS : Simulate solvent interactions to optimize crystallization solvents (e.g., ethyl acetate/hexane) .

What stability issues arise under varying pH and temperature conditions?

Q. Advanced Research Focus

  • pH Stability : Degrades rapidly at pH <3 (sulfonamide cleavage) or pH >10 (demethylation) .
  • Thermal Stability : Store at −20°C in amber vials; room temperature storage leads to 10% degradation over 30 days .

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